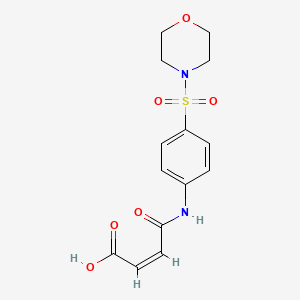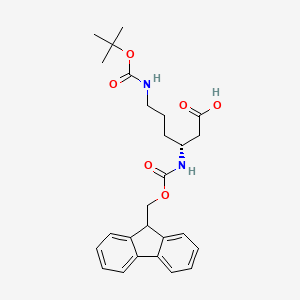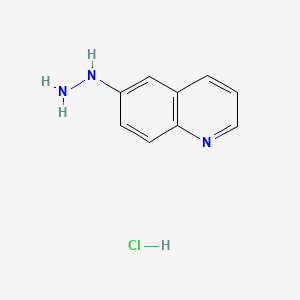
(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-((4-(Morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid, or 4-MOPS, is a synthetic organic compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and is used as a buffer in various biochemical and physiological processes. 4-MOPS is widely used in biochemistry, molecular biology, and medical research due to its ability to regulate pH and act as a reaction catalyst.
Scientific Research Applications
Antioxidant and Therapeutic Roles
Phenolic acids, such as Chlorogenic Acid (CGA), which shares a phenolic structure with the compound of interest, have demonstrated a wide array of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system (CNS) stimulation activities. CGA has been shown to modulate lipid metabolism and glucose in metabolic-related disorders, offering therapeutic roles in the treatment of diseases such as cardiovascular disease, diabetes, and obesity. This suggests that compounds with similar structural features could also possess significant therapeutic and protective roles in human health (Naveed et al., 2018).
Role in Maintaining Proteostasis
4-Phenylbutyric acid (4-PBA), a compound utilized in clinical settings and possessing a butyric acid component, has been researched for its role as a chemical chaperone in maintaining proteostasis. It prevents misfolded protein aggregation and alleviates endoplasmic reticulum stress, suggesting potential therapeutic effects in various pathologies. This highlights the importance of chemical compounds in regulating protein folding and degradation, which could be relevant to the study of similar compounds (Kolb et al., 2015).
Pharmacological Interest of Morpholine Derivatives
The morpholine ring, present in various pharmacologically active compounds, has been explored for its broad spectrum of pharmacological activities. Studies on morpholine derivatives have underscored their significant potential in drug design for diverse therapeutic applications. This indicates that compounds incorporating morpholine structures, such as the one , may have vast pharmacological and therapeutic potentials, warranting further investigation (Asif & Imran, 2019).
Use in Antisense Research
Morpholino oligos, which include morpholine derivatives, have been utilized to inhibit gene function in various model organisms. This application demonstrates the utility of morpholine-containing compounds in studying gene function, suggesting potential research applications for compounds with similar structures in gene expression modulation and therapeutic gene silencing (Heasman, 2002).
properties
IUPAC Name |
(Z)-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)23(20,21)16-7-9-22-10-8-16/h1-6H,7-10H2,(H,15,17)(H,18,19)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZQPDJNVDOUNL-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-8-(3-methylphenyl)-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2945991.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945993.png)

![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2945995.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-phenylpropan-1-one](/img/structure/B2945996.png)
![3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2945997.png)


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2946006.png)

![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2946008.png)